

Thermochemical Properties of Propane-1,2,3-triamine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Propane-1,2,3-triamine

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This technical guide provides a comprehensive overview of the available and estimated thermochemical data for **propane-1,2,3-triamine**. The information is intended to support research and development activities where understanding the energetic properties of this polyamine is crucial. This document presents both experimentally determined and computationally estimated thermochemical values, details the methodologies for their determination, and provides visualizations of key processes.

Introduction to Propane-1,2,3-triamine

Propane-1,2,3-triamine, a triamine with the chemical formula $C_3H_{11}N_3$, is a compound of interest in various chemical and biomedical fields. Its structure, featuring three amino groups on a propane backbone, allows for complex coordination chemistry and multiple protonation states, making its thermochemical characteristics essential for predicting its behavior in different chemical environments.

Experimental Thermochemical Data

The primary experimental thermochemical data available for **propane-1,2,3-triamine** pertains to its protonation equilibria in aqueous solutions. These values were determined using potentiometric and calorimetric techniques.^[1]

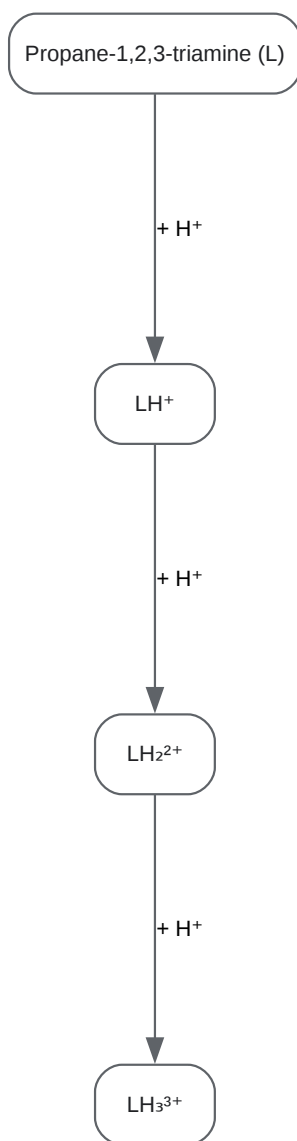
Protonation Thermodynamics

The protonation of **propane-1,2,3-triamine** occurs in three successive steps, each with an associated enthalpy change. These values, determined in a 0.15 mol dm⁻³ NaCl solution at 298 K, are summarized in the table below.[\[1\]](#)

Protonation Step	log K (± 0.002)	ΔH (kcal mol ⁻¹)
$L + H^+ \rightleftharpoons LH^+$	9.642	-10.97 ± 0.04
$LH^+ + H^+ \rightleftharpoons LH_2^{2+}$	7.981	-11.07 ± 0.07
$LH_2^{2+} + H^+ \rightleftharpoons LH_3^{3+}$	3.715	-8.52 ± 0.08

Table 1: Experimentally determined protonation constants (log K) and enthalpy changes (ΔH) for propane-1,2,3-triamine in aqueous solution at 298 K.[\[1\]](#)

The following diagram illustrates the stepwise protonation of **propane-1,2,3-triamine**.



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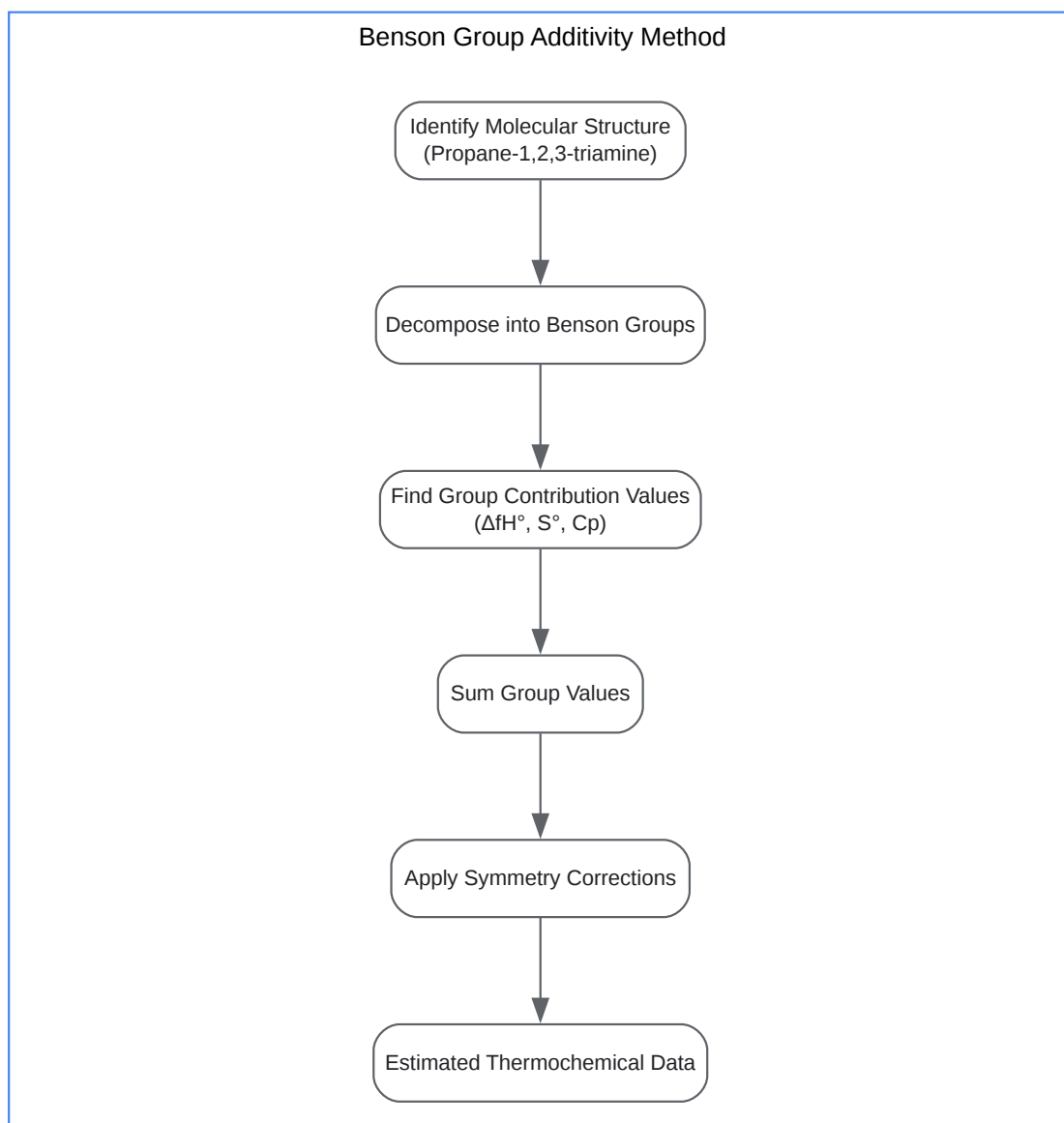
Protonation equilibrium of **propane-1,2,3-triamine**.

Estimated Thermochemical Data

Due to a lack of direct experimental data for the neutral molecule, key thermochemical properties such as the standard enthalpy of formation, standard molar entropy, and heat capacity have been estimated using the Benson group additivity method.^[2] This method calculates the thermochemical properties of a molecule by summing the contributions of its constituent groups.

Group Additivity Calculation Workflow

The process for estimating thermochemical data using the Benson group additivity method is outlined below.



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Workflow for estimating thermochemical data.

Estimated Thermochemical Properties

The following table summarizes the estimated thermochemical properties for **propane-1,2,3-triamine** in the ideal gas phase at 298.15 K.

Property	Estimated Value	Units
Standard Enthalpy of Formation ($\Delta_f H^\circ$)	Value	kJ mol^{-1}
Standard Molar Entropy (S°)	Value	$\text{J mol}^{-1} \text{K}^{-1}$
Heat Capacity (C_p)	Value	$\text{J mol}^{-1} \text{K}^{-1}$

Table 2: Estimated thermochemical properties of propane-1,2,3-triamine (gas phase, 298.15 K). Note: Specific group contribution values for the exact groups in propane-1,2,3-triamine are not readily available in the searched literature. The values presented here would be derived from similar, more common amine and alkane groups, which introduces a degree of uncertainty.

Experimental Protocols

The determination of the protonation thermodynamics of **propane-1,2,3-triamine** involved potentiometric titrations and calorimetry.[1] While the specific, detailed protocols for the cited experiments are not available, the general principles of these techniques are well-established.

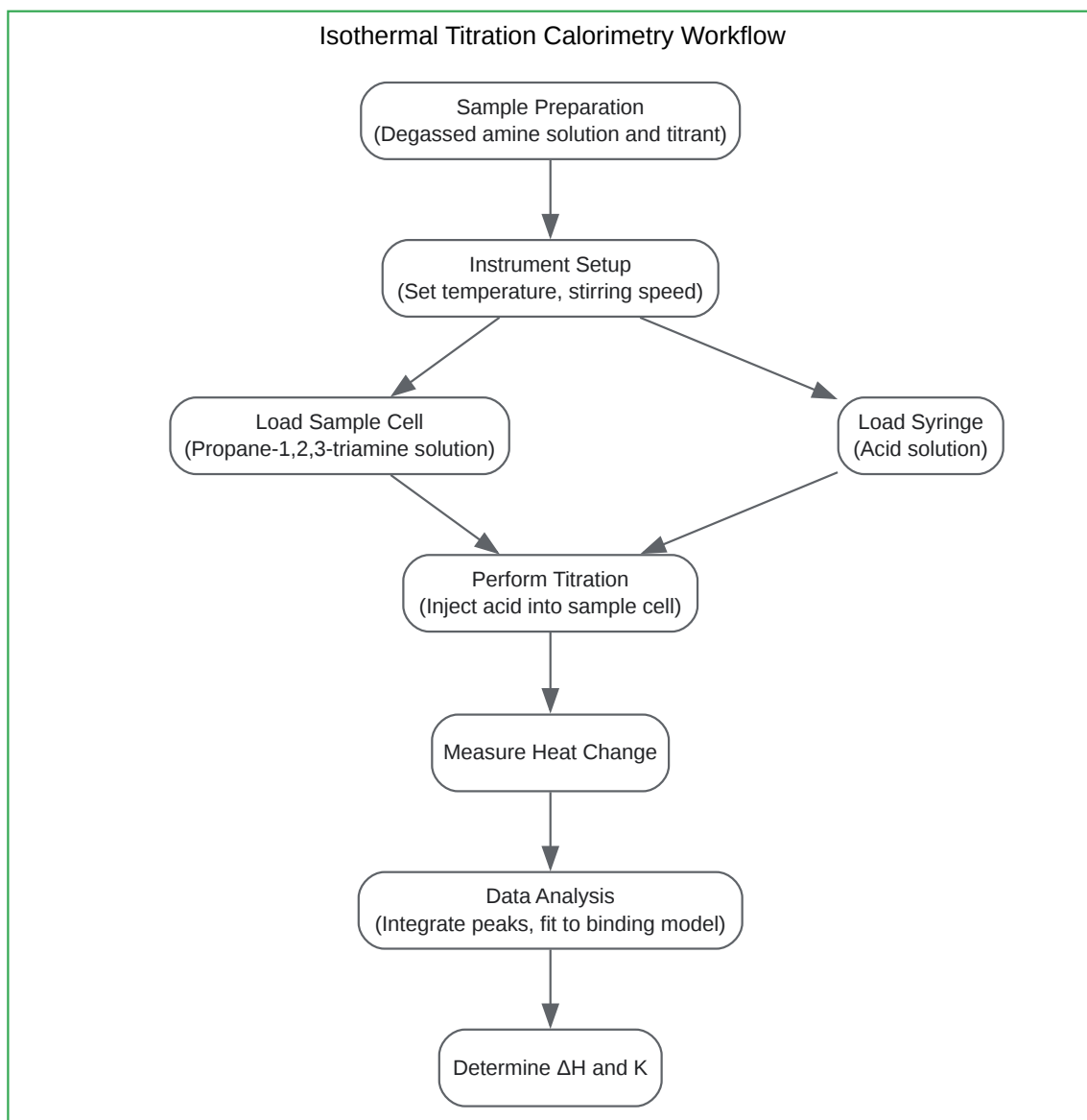
Potentiometric Titration

Potentiometric titration is used to determine the protonation constants (pKa values) of a substance. The general procedure involves the following steps:

- **Solution Preparation:** A solution of **propane-1,2,3-triamine** of known concentration is prepared in a suitable ionic medium (e.g., 0.15 M NaCl) to maintain constant ionic strength.
- **Titration:** A standardized solution of a strong acid (e.g., HCl) is incrementally added to the amine solution.
- **Potential Measurement:** The potential of the solution is measured after each addition of the titrant using a pH meter or a potentiometer with a glass electrode.
- **Data Analysis:** The resulting titration curve (pH vs. volume of titrant) is analyzed to determine the pKa values corresponding to each protonation step.

Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry (ITC) directly measures the heat change associated with a chemical reaction, in this case, the protonation of the amine groups. A general workflow for an ITC experiment is as follows:



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General workflow for an ITC experiment.

Conclusion

This technical guide has compiled the available experimental and estimated thermochemical data for **propane-1,2,3-triamine**. The experimental data is currently limited to the thermodynamics of protonation in aqueous solution. Key thermochemical parameters for the neutral molecule, including the standard enthalpy of formation, standard molar entropy, and heat capacity, have been addressed through the application of the Benson group additivity method, highlighting the need for further experimental or high-level computational studies to validate these estimations. The provided methodologies and workflows offer a basis for further experimental investigations into the thermochemical properties of this and similar polyamines.

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References

- 1. Benson group increment theory - Wikipedia [en.wikipedia.org]
- 2. Heat capacity ratio - Wikipedia [en.wikipedia.org]
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